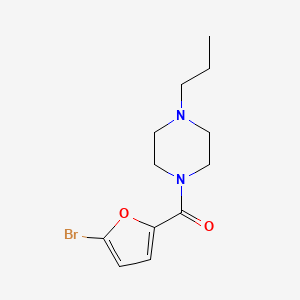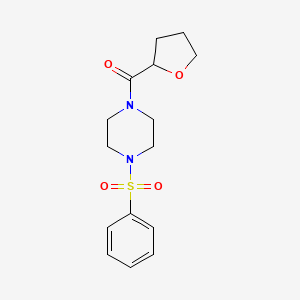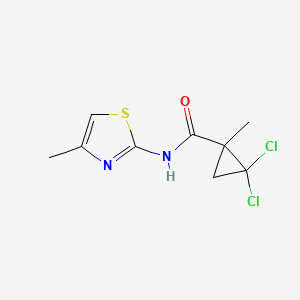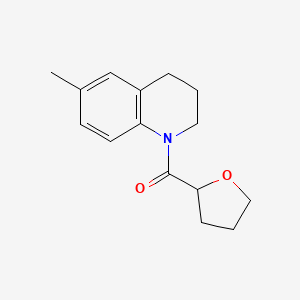![molecular formula C26H24N2O3 B4179791 N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4179791.png)
N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide
Descripción general
Descripción
N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide, also known as PPX, is a compound that has gained attention in the scientific community due to its potential applications in research. PPX is a fluorescent dye that has been used for labeling proteins, nucleic acids, and other biomolecules.
Mecanismo De Acción
N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide works by binding to specific biomolecules and emitting fluorescence upon excitation with a light source. The emission spectrum of N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide is in the visible range, making it easy to detect and analyze. The mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide is based on the principle of fluorescence resonance energy transfer (FRET), where the energy of the excited state of N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide is transferred to a nearby acceptor molecule, resulting in fluorescence emission.
Biochemical and Physiological Effects
N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide has been shown to have minimal effects on the biochemical and physiological properties of biomolecules. It does not interfere with the activity of proteins or nucleic acids, making it a valuable tool for studying the function of these biomolecules. However, it is important to note that the labeling of biomolecules with N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide may alter their properties, and caution should be exercised when interpreting the results of experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can be used for imaging and detection purposes. Its fluorescent properties make it easy to detect and analyze, and its minimal effects on biomolecules make it a valuable tool for studying their function. However, N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide also has limitations. Its fluorescent properties may be affected by environmental factors such as pH and temperature, and its labeling efficiency may vary depending on the biomolecule being labeled.
Direcciones Futuras
There are several future directions for research on N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide. One area of research is the development of new methods for synthesizing N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide that are more efficient and cost-effective. Another area of research is the development of new applications for N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide, such as its use in drug discovery and development. Additionally, research on the optimization of N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide labeling efficiency and its effects on biomolecules is needed to improve its reliability as a research tool.
Conclusion
In conclusion, N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide, or N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide, is a fluorescent dye that has gained attention in the scientific community due to its potential applications in research. Its ability to label biomolecules for imaging and detection purposes, as well as its minimal effects on their properties, make it a valuable tool for studying the function of biomolecules. However, caution should be exercised when interpreting the results of experiments, and further research is needed to optimize its labeling efficiency and develop new applications for N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide has been widely used in scientific research for labeling biomolecules. It has been used to label proteins, DNA, RNA, and other biomolecules for imaging and detection purposes. N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide has also been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. Its fluorescent properties make it a valuable tool for studying the dynamics of biomolecules in living cells.
Propiedades
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-25(24-20-8-2-4-10-22(20)31-23-11-5-3-9-21(23)24)27-19-14-12-18(13-15-19)26(30)28-16-6-1-7-17-28/h2-5,8-15,24H,1,6-7,16-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCHTAFGUMADSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)


![2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)


![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4179783.png)
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4179789.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179806.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)